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Hepatic
Impairment
Group

Change in Total
Buparlisib Exposure
(AUC∞) GMR [90%
CI]

Change in Unbound
Buparlisib Exposure
(AUC∞) GMR [90% CI]

Recommended Dose
Adjustment

Mild (Child-
Pugh A)

1.16 [0.81, 1.65] Not Specified Not necessary [1] [2]

Moderate
(Child-Pugh B)

1.14 [0.80, 1.63] Not Specified Not necessary [1] [2]

Severe (Child-
Pugh C)

1.20 [0.84, 1.72] 1.52 [1.09, 2.13] Use with caution; consider

adjustment based on
safety/therapeutic index [1] [2]

GMR (Geometric Mean Ratio): A ratio of 1 indicates no change; >1 indicates an increase in exposure

compared to healthy subjects. CI: Confidence Interval.
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The data above comes from a phase 1, open-label, single-dose study designed to assess the PK of buparlisib

in subjects with hepatic impairment [1] [2].

Study Design: A single 30 mg oral dose of buparlisib was administered to fasted subjects. The
study included six subjects each with mild, moderate, and severe hepatic impairment (as defined by

Child-Pugh criteria), who were compared to 13 matched healthy subjects with normal hepatic function
[1] [2].

Key Methodology:
PK Sampling: Blood samples for PK analysis were collected up to 336 hours (14 days) post-

dose [1] [2].
Bioanalysis: Plasma concentrations of buparlisib were determined using a validated liquid

chromatography tandem mass spectrometry (LC-MS/MS) method [1] [2].
PK Analysis: PK parameters were calculated using standard non-compartmental analysis [1]

[2].
Protein Binding: The unbound (free) fraction of buparlisib in plasma was determined by

equilibrium dialysis [1] [2].
Critical Finding for Severe Impairment: The study found that while the increase in total drug

exposure was modest in all groups, the unbound fraction of buparlisib was significantly higher in
the severe hepatic impairment group (0.21) compared to all other groups (0.17). This decrease

in protein binding is the primary reason for the ~50% higher exposure to the pharmacologically active,
unbound drug in patients with severe impairment [1] [2].

Dosing Decision Workflow

The following diagram outlines the decision-making process for buparlisib dosing in patients with hepatic

impairment, based on the study findings:
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Assess Patient's Hepatic Function
(Child-Pugh Score)

Child-Pugh A
(Mild Impairment)

Child-Pugh B
(Moderate Impairment)

Child-Pugh C
(Severe Impairment)

No dose adjustment
necessary Proceed with caution.

Evaluate individual
risk-benefit.

Key Considerations:
• Increased unbound drug exposure

• Patient's overall condition
• Drug's safety & therapeutic index

Click to download full resolution via product page

Overall Safety & Dosing Context

Standard Dose: In clinical trials for advanced solid tumors, the standard and maximum tolerated

dose of buparlisib was established as 100 mg once daily [3] [4].
Important Safety Note: Buparlisib's development has been limited due to significant off-target

toxicities, including mood alterations (e.g., anxiety, depression), hyperglycemia, and rash [5] [4] [6].
These safety concerns are critical when considering its use in any patient population, especially those

with organ impairment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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